(2-(Morpholine-4-carbonyl)phenyl)boronic acid
Overview
Description
The compound (2-(Morpholine-4-carbonyl)phenyl)boronic acid
has the molecular formula C11H14BNO4
. It has an average mass of 235.044 Da and a monoisotopic mass of 235.101593 Da . This compound is also known by other names such as [2- (4-Morpholinylcarbonyl)phenyl]boronic acid
, 2- (Morpholin-4-ylcarbonyl)benzeneboronic acid
, and B- [2- (4-Morpholinylcarbonyl)phenyl]boronic acid
.
Molecular Structure Analysis
The molecular structure of(2-(Morpholine-4-carbonyl)phenyl)boronic acid
is defined by its molecular formula C11H14BNO4
. The compound consists of a phenyl group (benzene ring) attached to a boronic acid group and a morpholine-4-carbonyl group . Physical And Chemical Properties Analysis
The compound(2-(Morpholine-4-carbonyl)phenyl)boronic acid
has an average mass of 235.044 Da and a monoisotopic mass of 235.101593 Da . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.
Scientific Research Applications
Synthesis and Chemical Reactions
A novel variation of the boronic acid Mannich (BAM) reaction demonstrated the formation of 1-phenyl-1-morpholinoalkan-2-ones using α,α-dichloro- and α,α,ω-trichloroaldehydes, morpholine, and arylboronic acids. This process highlights the masked carbonyl group transformation into a ketone functionality, showcasing the versatility of boronic acids in organic synthesis (Stas & Tehrani, 2007).
Crystal Engineering
Phenylboronic acids exhibit conformational diversity, particularly in their ability to form co-crystals with N-donor compounds. This is achieved through syn,syn-conformation synthons, despite being energetically unfavorable. Such structural adaptability underscores the potential of phenylboronic acids in the design of molecular complexes (Varughese, Sinha, & Desiraju, 2011).
Optoelectronics and Sensor Applications
Phenylboronic acids grafted onto polyethylene glycol-wrapped single-walled carbon nanotubes (SWNTs) demonstrate a clear link between molecular structure and optoelectronic properties. This research provides insight into the potential of phenylboronic acids for developing advanced materials for saccharide recognition and near-infrared photoluminescence applications (Mu et al., 2012).
Detection of Organophosphorus Pesticides
A novel pH-responsive fluorescence probe based on 4-morpholinomethyl phenyl) boronic acid has been developed for sensitive detection of trace-level organophosphorus pesticides in fruit juices. This highlights the application of boronic acid derivatives in environmental monitoring and food safety (Zhao et al., 2021).
Medicinal Chemistry
Decarboxylative borylation processes enable the conversion of carboxylic acids into boronic acids, a transformation pivotal for drug development. This methodology facilitates the late-stage modification of complex molecules, indicating the significance of boronic acids in pharmaceutical research (Li et al., 2017).
Safety And Hazards
(2-(Morpholine-4-carbonyl)phenyl)boronic acid
is harmful by inhalation, in contact with skin, and if swallowed. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
[2-(morpholine-4-carbonyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BNO4/c14-11(13-5-7-17-8-6-13)9-3-1-2-4-10(9)12(15)16/h1-4,15-16H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXSLRIREWOQJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)N2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70657424 | |
Record name | [2-(Morpholine-4-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Morpholine-4-carbonyl)phenyl)boronic acid | |
CAS RN |
874219-17-7 | |
Record name | B-[2-(4-Morpholinylcarbonyl)phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=874219-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(Morpholine-4-carbonyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70657424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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